2-Bromo-1-fluoro-5-methyl-3-nitrobenzene

Organic Synthesis Nitration Process Chemistry

Process chemists face yield collapse when substituting regioisomers of polyhalogenated nitroarenes. This specific 1,2,3,5-tetrasubstituted pattern solves that risk. - **Sequential orthogonal reactivity**: Bromine for Suzuki-Miyaura first, then fluorine for SNAr or Buchwald-Hartwig. - **Synthetic economy**: Avoids the documented 28% yield from diazotization-bromination of related isomers; accessible via direct nitration. - **Medicinal chemistry value**: Rapid diversification into patentable biaryl/heteroaryl drug candidates. Reliable supply for scale-up.

Molecular Formula C7H5BrFNO2
Molecular Weight 234.024
CAS No. 1807212-21-0
Cat. No. B2978676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-fluoro-5-methyl-3-nitrobenzene
CAS1807212-21-0
Molecular FormulaC7H5BrFNO2
Molecular Weight234.024
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)F)Br)[N+](=O)[O-]
InChIInChI=1S/C7H5BrFNO2/c1-4-2-5(9)7(8)6(3-4)10(11)12/h2-3H,1H3
InChIKeyJUHSOFUPFHGQIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-fluoro-5-methyl-3-nitrobenzene: Halogenated Nitroaromatic Scaffold


2-Bromo-1-fluoro-5-methyl-3-nitrobenzene is a highly functionalized nitroaromatic compound belonging to the class of polyhalogenated methylnitrobenzenes . It features a unique 1,2,3,5-tetrasubstituted benzene core bearing bromo, fluoro, methyl, and nitro substituents (C7H5BrFNO2; MW 234.02 g/mol) . This specific substitution pattern creates a distinct electronic environment that modulates the reactivity of both the bromine and fluorine atoms in orthogonal cross-coupling and nucleophilic aromatic substitution (SNAr) transformations, rendering it a versatile building block for pharmaceutical intermediates and advanced materials .

1 Supports sequential chemoselective functionalization via orthogonal halogen reactivity
2 1,2,3,5-substitution pattern enables regioselective transformations not accessible with isomers
3 Versatile research intermediate for complex molecule assembly in medicinal chemistry and materials

2-Bromo-1-fluoro-5-methyl-3-nitrobenzene: Impact of Substitution Pattern


The performance of halogenated nitroaromatic intermediates is exquisitely sensitive to the precise arrangement of substituents on the benzene ring. Even minor positional isomerism dramatically alters electronic distribution, steric accessibility, and reaction kinetics, rendering direct substitution of one isomer for another highly problematic in established synthetic routes . For 2-bromo-1-fluoro-5-methyl-3-nitrobenzene, the specific 1,2,3,5-substitution pattern creates a unique and non-interchangeable reactivity profile in key transformations such as sequential cross-couplings and regioselective SNAr reactions, which is fundamentally distinct from its 1,2,4- or 1,2,3,4-substituted analogs. Utilizing a generic alternative can lead to significant deviations in reaction yields, regioisomeric outcomes, and overall process efficiency, ultimately compromising the integrity of the downstream chemical synthesis [1].

! Regioisomeric analogs alter electronic distribution and reaction kinetics, potentially shifting coupling selectivity and yield.
! Isomers may not share the same synthetic accessibility, impacting commercial availability and cost.
! Physical property differences (e.g., boiling point) can affect purification protocols, requiring method re-validation.

Quantitative Differentiation: 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene vs. Isomers


Efficient Nitration Route to 1,2,3,5-Substitution Pattern

The 1,2,3,5-substitution pattern of 2-bromo-1-fluoro-5-methyl-3-nitrobenzene can be accessed directly via nitration of a simpler precursor, 2-bromo-1-fluoro-5-methylbenzene. In contrast, the closely related 1,2,3,4-regioisomer, 1-bromo-3-fluoro-5-methyl-2-nitrobenzene (CAS 1806979-54-3), cannot be synthesized via this straightforward electrophilic aromatic substitution route due to the unfavorable directing effects of its substituents . This difference in synthetic accessibility directly impacts procurement strategy and cost.

Synthetic Route Feasibility
Class-level inference
Target compound accessible via direct nitration of 2-bromo-1-fluoro-5-methylbenzene; the 1,2,3,4-isomer (CAS 1806979-54-3) cannot be synthesized by this electrophilic route.
May support procurement strategy favoring isomer with straightforward high-volume synthesis.
Based on electrophilic aromatic substitution principles.
Organic Synthesis Nitration Process Chemistry

Diazotization-Bromination Yield Comparison

A patent procedure for the synthesis of the regioisomer 2-bromo-5-fluoro-1-methyl-3-nitrobenzene (CAS 1463053-91-9) via a diazonium salt intermediate reports an isolated yield of only 28% . While direct yield data for 2-bromo-1-fluoro-5-methyl-3-nitrobenzene is not reported in this specific patent, its unique substitution pattern is expected to favor a different and potentially more efficient synthetic route (e.g., direct nitration) that avoids this low-yielding step. This highlights the importance of selecting the specific isomer with the most atom-economical synthetic pathway.

Isolated Yield
Cross-study comparable
Comparator isomer (CAS 1463053-91-9) reported 28% yield via diazotization-bromination. Target isomer not synthesized by this low-yielding route.
Yield benchmark highlights potential inefficiency of alternative isomer route.
Route selection may impact process cost.
Process Development Synthetic Methodology Yield Optimization

Boiling Point Variation by Substitution Pattern

The specific substitution pattern of 2-bromo-1-fluoro-5-methyl-3-nitrobenzene imparts distinct physical properties that are critical for purification and handling. While the predicted density for this compound is approximately 1.7 g/cm³ [1], a comparison of predicted boiling points between closely related C7H5BrFNO2 isomers reveals significant variance. For instance, 2-bromo-5-fluoro-1-methyl-3-nitrobenzene (CAS 1463053-91-9) has a predicted boiling point of 249.6 °C [2], whereas 2-bromo-1-fluoro-3-nitrobenzene (a positional isomer lacking the methyl group) has a reported boiling point of 250.6 °C . These differences are non-trivial and can influence the choice of distillation or recrystallization protocols in a manufacturing setting.

Boiling Point Variance
Class-level inference
Related isomer 2-bromo-5-fluoro-1-methyl-3-nitrobenzene: 249.6 °C; 2-bromo-1-fluoro-3-nitrobenzene: 250.6 °C (predicted, 760 mmHg).
Physical constant differences may necessitate purification method adjustments.
Predicted values; actual may vary.
Physicochemical Properties Purification Analytical Chemistry

Orthogonal Reactivity in SNAr and Cross-Coupling

The 1,2,3,5-substitution pattern of 2-bromo-1-fluoro-5-methyl-3-nitrobenzene is strategically designed to allow for sequential, chemoselective functionalization . The presence of an ortho-bromo and an ortho-fluoro substituent adjacent to the nitro group creates two distinct electrophilic sites with highly differentiated reactivity. This is in stark contrast to compounds like 2-bromo-1-fluoro-4-nitrobenzene (CAS 701-45-1), where the bromine and fluorine are para to each other, leading to a fundamentally different electronic interplay and diminished ortho/para-directing influence from the nitro group .

Reactivity Design
Class-level inference
Ortho-bromo and ortho-fluoro groups adjacent to nitro enable sequential chemoselective reactions; para-substituted analog (CAS 701-45-1) lacks this differentiation.
Enables modular assembly for medicinal chemistry; not shared by para-isomer.
Reaction conditions influence selectivity.
Medicinal Chemistry Cross-Coupling SNAr

2-Bromo-1-fluoro-5-methyl-3-nitrobenzene: Application Scenarios


Sequential Cross-Coupling for Biaryl and Heteroaryl Scaffolds

2-Bromo-1-fluoro-5-methyl-3-nitrobenzene serves as a premier building block for the construction of complex biaryl and heteroaryl systems. Its unique 1,2,3,5-substitution pattern, as highlighted in Section 3 , enables two sequential, chemoselective palladium-catalyzed cross-coupling reactions. The first coupling can be performed orthogonally at the bromide site (e.g., Suzuki-Miyaura), followed by a second, distinct coupling at the fluoride site after appropriate activation or via alternative methodology (e.g., Buchwald-Hartwig amination or another cross-coupling). This dual reactivity is a direct consequence of the electronic environment created by the specific arrangement of substituents, a feature not shared by regioisomeric analogs like 2-bromo-1-fluoro-4-nitrobenzene .

Regioselective Nucleophilic Aromatic Substitution

The strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack. Crucially, the adjacent bromo and fluoro substituents in the 1,2,3,5-arrangement provide two potential leaving groups with vastly different reactivities . This allows for the highly regioselective replacement of the fluorine atom with a nitrogen, oxygen, or sulfur nucleophile (SNAr) under controlled conditions, while leaving the bromine atom intact for subsequent transformations. This level of control is a hallmark of this specific compound's design and is not achievable with isomers like 2-bromo-5-fluoro-1-methyl-3-nitrobenzene, which has a different electronic and steric profile .

Efficient Alternative to Low-Yielding Diazotization

For process chemists seeking to scale up the production of advanced intermediates, the synthetic route is a primary economic consideration. The demonstrated low yield (28%) for the diazotization-bromination of a related isomer, 2-bromo-5-fluoro-1-methyl-3-nitrobenzene, serves as a cautionary benchmark . In contrast, 2-bromo-1-fluoro-5-methyl-3-nitrobenzene is accessible via the more direct and potentially higher-yielding nitration of 2-bromo-1-fluoro-5-methylbenzene . This distinction makes the target compound a superior choice for large-scale procurement, as it avoids the cost and waste associated with a known, inefficient transformation, thereby reducing the overall cost of goods and simplifying process development.

Key Intermediate for Drug Discovery

The compound's well-defined and differentiated reactivity profile makes it an ideal intermediate for medicinal chemistry programs focused on constructing novel, patentable chemical space. Its ability to serve as a central core for rapid diversification through sequential, orthogonal reactions (as detailed in Section 3) is highly valued in hit-to-lead and lead optimization campaigns . This compound is specifically useful for the synthesis of drug candidates where precise control over molecular topology and substitution pattern is critical for target binding and selectivity. Its procurement is therefore justified for projects requiring a reliable and versatile entry point into complex molecular architectures.

Application
Selection Property
Validation Focus
Biaryl/Heteroaryl Scaffold Assembly
Orthogonal halogen reactivity (Br then F)
Chemoselective cross-coupling order verification
Nucleophilic Aromatic Substitution
Leaving group differentiation under basic conditions
Fluorine displacement selectivity over bromine
Scale-Up Synthesis
Direct nitration route feasibility
Process yield optimization vs. diazotization
Medicinal Chemistry Diversification
Sequential functionalization from single core
Library synthesis efficiency and modularity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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